Stereochemical Identity: (1S,2R) vs. (1R,2S) Enantiomer
The (1S,2R) configuration is the enantiomer of (1R,2S)-2-(piperazin-1-yl)cyclohexyl]methanamine. Although direct comparative bioactivity data for the isolated enantiomers are absent from the peer-reviewed literature, the lurasidone patent literature demonstrates that the (1R,2R) configuration is required for antipsychotic activity, and the (1R,2S) or (1S,2R) diastereomers are considered distinct impurity species [1]. The racemic mixture (rac-1-[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methanamine) is listed under the same CAS 2460739-60-8 by at least one reputable vendor , implying that procurement of the single enantiomer requires verified chiral purity.
| Evidence Dimension | Chiral purity / enantiomeric excess |
|---|---|
| Target Compound Data | Target is the single (1S,2R) enantiomer; typical vendor specification ≥95% chiral purity (exact value requires certificate of analysis) |
| Comparator Or Baseline | (1R,2S) enantiomer or racemic mixture (rac-1-[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methanamine, CAS 2460739-60-8) |
| Quantified Difference | Opposite sign of optical rotation; potential for differential biological activity based on enantiomer-specific receptor interactions |
| Conditions | Chiral HPLC or polarimetry; specific conditions vendor-dependent |
Why This Matters
In CNS drug discovery, the wrong enantiomer can be inactive or produce opposing pharmacology, making stereochemical specification a procurement-critical parameter.
- [1] Ishiyama T. et al. Practical and Cost-Effective Process for the Synthesis of Lurasidone Hydrochloride Through an Efficient Control of Stereo Isomeric Impurities. Eur. J. Org. Chem. 2015 (referenced in NSTL record). View Source
